1-Ethynyl-3,5-dimethoxybenzene
Overview
Description
1-Ethynyl-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H10O2. It is a colorless to light yellow liquid with a unique aromatic smell. This compound is relatively stable at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
1-Ethynyl-3,5-dimethoxybenzene can be synthesized through various methods. One common method involves the reaction of p-methoxyphenylacetylene with an appropriate amount of methyl lithium. This reaction must be carried out under the protection of inert gas, with controlled temperature and reaction time to minimize the formation of by-products .
Chemical Reactions Analysis
1-Ethynyl-3,5-dimethoxybenzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl group can be substituted by various electrophiles.
Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form larger molecules
Scientific Research Applications
1-Ethynyl-3,5-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: This compound is used in the synthesis of pharmaceutical drugs, contributing to the development of new medications.
Industry: It is used in the production of dyes and coatings, enhancing the properties of these materials
Mechanism of Action
The mechanism of action of 1-Ethynyl-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield substituted benzene rings .
Comparison with Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
- 1-Bromo-3,5-dimethoxybenzene
- 4-Ethynylphenylboronic acid pinacol ester
- 4-Ethynylanisole
- 4-Ethynyl-N,N-dimethylaniline
- Phenylacetylene
- 1-Ethynylnaphthalene
- 1-Bromo-2-ethynylbenzene
- 3-Ethynylanisole
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of both ethynyl and methoxy groups, which influence its chemical behavior and applications .
Properties
IUPAC Name |
1-ethynyl-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBBWQIJMRKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405341 | |
Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171290-52-1 | |
Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-3,5-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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